2-[(E)-2-pyridin-2-ylvinyl]phenol
Description
Contextualizing Phenol-Pyridine Conjugates within Organic Chemistry
Phenol-pyridine conjugates are a class of organic molecules that incorporate both a phenol (B47542) and a pyridine (B92270) functional group. These compounds have garnered significant attention in various fields of chemistry due to the combined properties of their constituent parts. Phenols are aromatic compounds containing a hydroxyl (-OH) group attached to a benzene (B151609) ring, which can act as a proton donor and a hydrogen-bond donor. nih.govlibretexts.org The pyridine ring, a heterocyclic aromatic compound, contains a nitrogen atom that can act as a hydrogen-bond acceptor and a coordination site for metal ions. wikipedia.org
The direct linkage or conjugation of these two moieties results in molecules with tunable electronic and photophysical properties. The interaction between the electron-rich phenol and the electron-deficient pyridine ring can lead to intramolecular charge transfer (ICT) characteristics, which are fundamental to their use in various applications. mdpi.com The specific positioning of the pyridine and phenol groups relative to each other further influences these properties.
Significance of (E)-Vinyl Linkages in Chromophore and Ligand Design
The (E)-vinyl linkage, a carbon-carbon double bond with a trans-configuration, plays a crucial role in the design of chromophores and ligands. A chromophore is the part of a molecule responsible for its color, and the presence of conjugated systems, like those containing vinyl linkages, is a key feature. wikipedia.org
Key aspects of the (E)-vinyl linkage include:
Extended Conjugation: The vinyl group acts as a π-spacer, extending the conjugated system between the phenol and pyridine rings. nih.gov This extended conjugation often leads to a bathochromic (red) shift in the absorption and emission spectra of the molecule, meaning it absorbs and emits light at longer wavelengths. nih.gov
Rigidity and Planarity: The double bond introduces rigidity into the molecular structure, which can help maintain a more planar conformation. This planarity is often beneficial for achieving efficient π-orbital overlap and, consequently, desirable electronic properties. nih.gov
Stereochemistry: The (E) or trans configuration of the vinyl linker is significant as it results in a more linear and extended molecular geometry compared to the (Z) or cis isomer. This can influence crystal packing and intermolecular interactions in the solid state.
In ligand design, the vinyl linkage serves to hold the phenol and pyridine coordinating groups in a specific spatial arrangement. This pre-organization can be advantageous for binding to metal ions, potentially leading to the formation of stable and well-defined metal complexes. The electronic properties of the vinyl linker can also modulate the electron-donating or -accepting ability of the ligand, thereby influencing the properties of the resulting metal complex.
Overview of Research Directions for the 2-[(E)-2-pyridin-2-ylvinyl]phenol Scaffold
The this compound scaffold is a versatile platform for a range of research applications, primarily driven by its unique photophysical and coordination properties.
Key Research Areas:
Luminescent Materials: A primary focus of research is the development of novel luminescent materials. The phenol-pyridine conjugate system can exhibit interesting fluorescence properties, including aggregation-induced emission (AIE), where the molecule becomes more emissive in the aggregated or solid state. mdpi.com The photophysical properties can be fine-tuned by modifying the substitution pattern on the phenol or pyridine rings. mdpi.com
Metal Ion Sensing: The ability of the phenol and pyridine groups to bind to metal ions makes this scaffold a promising candidate for the development of chemosensors. nih.gov Upon coordination with a metal ion, the electronic structure of the molecule is perturbed, leading to a detectable change in its absorption or fluorescence properties. This allows for the selective and sensitive detection of specific metal ions.
Organic Light-Emitting Diodes (OLEDs): The electroluminescent properties of derivatives of this scaffold are being explored for applications in OLEDs. mdpi.com By incorporating these molecules as the emissive layer in an OLED device, it is possible to generate light upon the application of an electric field. Research in this area focuses on optimizing the molecular design to achieve high efficiency and color purity. mdpi.com
Coordination Chemistry and Catalysis: The bidentate N,O-donor nature of the this compound ligand allows for the synthesis of a variety of metal complexes. rsc.org These complexes are of interest not only for their photophysical properties but also for their potential applications in catalysis. The electronic and steric environment around the metal center can be systematically varied by modifying the ligand structure.
Interactive Data Table: Properties of Related Compounds
| Compound Name | CAS Number | Molecular Formula | Key Application/Property |
| This compound | Not available | C13H11NO | Core scaffold for luminescent materials and ligands |
| (E)-6-Iodo-3-(2-(pyridin-2-yl)vinyl)-1-(tetrahydro-2H-pyran-2-yl)-1H-indazole | 886230-77-9 | C19H18IN3O | Heterocyclic building block bldpharm.com |
| (E)-3-[2-(Pyridin-2-yl)ethenyl]-1-(tetrahydro-2H-pyran-2-yl)-1H-indazol-6-amine | 886230-76-8 | C19H20N4O | Pharmaceutical intermediate chemicalbook.com |
| 4-Vinylpyridine | 100-43-6 | C7H7N | Monomer for polymer synthesis google.com |
| p-Vinylphenol | 2628-17-3 | C8H8O | Monomer and intermediate prepchem.comprepchem.com |
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
2-[(E)-2-pyridin-2-ylethenyl]phenol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11NO/c15-13-7-2-1-5-11(13)8-9-12-6-3-4-10-14-12/h1-10,15H/b9-8+ | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QXGALKDRRMKWHN-CMDGGOBGSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C=CC2=CC=CC=N2)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C(=C1)/C=C/C2=CC=CC=N2)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
197.23 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
19087-55-9 | |
| Record name | ALPHA-(2-PYRIDYLMETHYLENE)-O-CRESOL | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthetic Methodologies and Chemical Transformations
Strategies for Constructing the 2-[(E)-2-pyridin-2-ylvinyl]phenol Core
Palladium-catalyzed cross-coupling reactions are powerful tools for the formation of carbon-carbon bonds and have been widely applied to the synthesis of stilbene (B7821643) and its analogs. The Mizoroki-Heck reaction and the Suzuki-Miyaura coupling are particularly relevant for constructing the vinyl bridge between the phenolic and pyridinic moieties.
The Heck reaction, also known as the Mizoroki-Heck reaction, involves the coupling of an unsaturated halide or triflate with an alkene in the presence of a base and a palladium catalyst. wikipedia.org This reaction is a viable method for synthesizing this compound. In a typical approach, a protected 2-halophenol could be coupled with 2-vinylpyridine (B74390), or conversely, a 2-halopyridine could be coupled with a protected 2-vinylphenol. The choice of protecting group for the phenolic hydroxyl is crucial to prevent side reactions. Acetoxy and methoxy (B1213986) groups have been successfully used in the synthesis of hydroxystilbenes via the Heck reaction. nih.gov
The reaction is catalyzed by various palladium complexes, such as palladium(II) acetate (B1210297) or tetrakis(triphenylphosphine)palladium(0), often in the presence of a phosphine (B1218219) ligand like triphenylphosphine. wikipedia.org Common bases used include triethylamine (B128534) and potassium carbonate. wikipedia.org A key advantage of the Heck reaction is its tendency to produce the E-isomer (trans) of the alkene with high selectivity, which is the desired stereochemistry for this compound. organic-chemistry.org
Table 1: Key Parameters in Heck Reactions for Stilbene Analog Synthesis
| Parameter | Description | Examples |
|---|---|---|
| Palladium Catalyst | Facilitates the oxidative addition and reductive elimination steps. | Pd(OAc)₂, PdCl₂, Tetrakis(triphenylphosphine)palladium(0) wikipedia.org |
| Ligand | Stabilizes the palladium center and influences reactivity. | Triphenylphosphine, BINAP wikipedia.org |
| Base | Neutralizes the acid generated during the reaction. | Triethylamine, Potassium Carbonate, Sodium Acetate wikipedia.org |
| Substrates | Unsaturated halide/triflate and an alkene. | Iodobenzene derivatives, vinylpyridines wikipedia.orgnih.gov |
| Solvent | Provides the medium for the reaction. | Methanol, Dioxane wikipedia.orgnih.gov |
The Suzuki-Miyaura coupling reaction is another powerful palladium-catalyzed method for forming C-C bonds, specifically by reacting an organoboron compound with an organic halide or triflate. mdpi.com This reaction has been employed for the stereocontrolled synthesis of (E)-stilbene derivatives. nih.gov To synthesize this compound, one could couple a boronic acid or ester derivative of either the phenol (B47542) or pyridine (B92270) vinyl component with a halide of the other. For instance, (E)-2-(2-hydroxyphenyl)vinylboronic acid could be coupled with a 2-halopyridine.
A general procedure for synthesizing (E)-stilbene derivatives involves the palladium-catalyzed cross-coupling of (E)-2-phenylethenylboronic acid pinacol (B44631) ester with various aryl bromides. nih.gov The use of sterically bulky phosphine ligands can be crucial for the successful coupling of both electron-rich and electron-poor aryl bromides. nih.gov A significant advantage of this method is the complete retention of the alkene geometry from the vinylboronic ester to the final stilbene product. nih.gov However, the synthesis of 2-pyridyl boron reagents can be challenging due to their instability and potentially poor reactivity in Suzuki-Miyaura cross-coupling reactions. researchgate.net
Table 2: Components of Suzuki-Miyaura Coupling for Stilbene Analogs
| Component | Role | Examples |
|---|---|---|
| Palladium Catalyst | Catalyzes the cross-coupling reaction. | Pd(OAc)₂, Pd(PPh₃)₄ mdpi.comscielo.br |
| Organoboron Reagent | Nucleophilic partner in the coupling. | Arylboronic acids, Arylboronate esters nih.govscielo.br |
| Organic Halide/Triflate | Electrophilic partner in the coupling. | Aryl bromides, Aryl iodides nih.govnih.gov |
| Base | Activates the organoboron reagent. | KOH, KF nih.govscielo.br |
| Ligand | Influences catalyst activity and stability. | PPh₃, t-Bu₃PHBF₄ nih.govscielo.br |
The Wittig reaction and its Horner-Wadsworth-Emmons (HWE) modification are classic methods for alkene synthesis from carbonyl compounds. masterorganicchemistry.comwikipedia.org These reactions are highly valuable for constructing the vinyl linkage in this compound.
The traditional Wittig reaction utilizes a phosphonium (B103445) ylide to convert an aldehyde or ketone into an alkene. wikipedia.org To synthesize the target compound, one could react 2-pyridinecarboxaldehyde (B72084) with a phosphonium ylide derived from a protected 2-hydroxybenzyl halide. Alternatively, a protected salicylaldehyde (B1680747) could be reacted with a phosphonium ylide derived from 2-(halomethyl)pyridine. The stereochemical outcome of the Wittig reaction can be influenced by the nature of the ylide; stabilized ylides tend to favor the formation of (E)-alkenes. organic-chemistry.org
The Horner-Wadsworth-Emmons (HWE) reaction, a modification of the Wittig reaction, employs a phosphonate (B1237965) carbanion. wikipedia.org A key advantage of the HWE reaction is that it typically yields the (E)-alkene with high selectivity. organic-chemistry.org Furthermore, the dialkylphosphate byproduct of the HWE reaction is water-soluble, simplifying purification. wikipedia.org For the synthesis of this compound, a phosphonate ester of a protected 2-hydroxybenzyl halide would be deprotonated with a base to form the carbanion, which would then react with 2-pyridinecarboxaldehyde.
Table 3: Comparison of Wittig and Horner-Wadsworth-Emmons Reactions
| Feature | Wittig Reaction | Horner-Wadsworth-Emmons Reaction |
|---|---|---|
| Reagent | Phosphonium ylide masterorganicchemistry.com | Phosphonate carbanion wikipedia.org |
| Byproduct | Triphenylphosphine oxide lumenlearning.com | Water-soluble dialkylphosphate salt wikipedia.org |
| Stereoselectivity | Variable; stabilized ylides favor (E)-alkenes organic-chemistry.org | Generally high (E)-selectivity organic-chemistry.org |
| Reactivity of Reagent | Less nucleophilic | More nucleophilic and more basic wikipedia.org |
Condensation reactions provide a direct and often atom-economical route to the synthesis of vinylpyridines and related structures. The Knoevenagel and Perkin reactions are relevant in this context.
The Knoevenagel condensation involves the reaction of an aldehyde or ketone with a compound containing an active methylene (B1212753) group, catalyzed by a weak base. wikipedia.org A modification of this reaction, the Doebner modification, uses pyridine as a solvent and can lead to decarboxylation when a carboxylic acid is present in the active methylene compound. wikipedia.org To form the desired vinyl linkage, 2-pyridinecarboxaldehyde could be condensed with a suitably activated derivative of a protected 2-hydroxytoluene, such as a phenylacetic acid derivative.
The Perkin reaction is another condensation method that produces α,β-unsaturated aromatic acids from the reaction of an aromatic aldehyde with an acid anhydride (B1165640) in the presence of an alkali salt of the acid. wikipedia.org This reaction is generally used for the synthesis of cinnamic acid and its derivatives. byjus.com For the synthesis of a precursor to this compound, 2-pyridinecarboxaldehyde could be reacted with a protected 2-hydroxyphenylacetic anhydride. The reaction typically requires high temperatures. jk-sci.com
Table 4: Overview of Relevant Condensation Reactions
| Reaction | Description | Key Reactants | Catalyst/Base |
|---|---|---|---|
| Knoevenagel Condensation | Nucleophilic addition of an active hydrogen compound to a carbonyl group, followed by dehydration. wikipedia.org | Aldehyde/Ketone, Active methylene compound wikipedia.org | Weakly basic amine (e.g., piperidine) wikipedia.org |
| Doebner Modification | A variation of the Knoevenagel condensation using pyridine as a solvent, often with decarboxylation. organic-chemistry.org | Aldehyde, Malonic acid or derivative wikipedia.org | Pyridine wikipedia.org |
| Perkin Reaction | Aldol condensation of an aromatic aldehyde and an acid anhydride. wikipedia.org | Aromatic aldehyde, Acid anhydride wikipedia.org | Alkali salt of the acid (e.g., Sodium acetate) wikipedia.org |
Recent advancements in organic synthesis have led to the development of novel strategies for constructing complex molecular frameworks containing both phenol and pyridine moieties. While not directly forming the vinyl linkage in all cases, these methods offer alternative pathways to precursors or analogs of this compound.
For instance, a one-pot, three-component method has been reported for the synthesis of novel N-heteroaryl-arylmethyl phenols. This solvent-free reaction involves the condensation of 2-aminopyridine, an aromatic aldehyde, and a phenol at elevated temperatures. researchgate.net While this specific reaction yields a different connectivity, the underlying principle of multi-component reactions offers a potential avenue for the efficient assembly of the desired framework.
Furthermore, advancements in transition-metal-catalyzed cyclization and cross-coupling reactions continue to provide new routes to functionalized pyridine derivatives. semanticscholar.org These methods could potentially be adapted to construct the phenol-pyridyl framework with the desired vinyl linkage. The development of sustainable cross-coupling reactions using phenols as coupling partners via dearomatization-rearomatization processes also presents an innovative approach. acs.org
Palladium-Catalyzed Coupling Reactions for Stilbene Analogs
Functionalization and Derivatization Strategies for this compound Analogs
The functionalization and derivatization of the this compound scaffold are crucial for modulating its chemical and physical properties. Strategies primarily involve introducing various substituents onto the phenolic or pyridinyl rings. These modifications are typically achieved by employing olefination reactions, such as the Wittig or Horner-Wadsworth-Emmons (HWE) reactions, with appropriately substituted precursors. nih.govmasterorganicchemistry.commnstate.edu The choice of starting materials—a substituted salicylaldehyde and a pyridinyl phosphonium ylide or phosphonate, or vice versa—is the primary method for introducing desired functional groups.
In the context of synthesizing this compound analogs, the reaction typically involves an aldehyde (either a substituted salicylaldehyde or a substituted pyridine-2-carbaldehyde) and a corresponding Wittig reagent or phosphonate. The stability of the carbanion intermediate is a key factor.
Ylide/Phosphonate Reactivity: Electron-withdrawing groups (EWGs) attached to the carbanionic carbon stabilize the intermediate through resonance or inductive effects. Stabilized ylides are less reactive and generally lead to a higher proportion of the thermodynamically more stable (E)-alkene, which is the desired isomer for this compound. organic-chemistry.org Conversely, electron-donating groups (EDGs) destabilize the ylide, making it more reactive and often resulting in lower (E/Z) selectivity, favoring the (Z)-alkene. organic-chemistry.org
Aldehyde Reactivity: The electrophilicity of the carbonyl carbon in the aldehyde component is also critical. Electron-withdrawing groups on the aromatic ring of the aldehyde increase its reactivity towards nucleophilic attack by the ylide. Conversely, electron-donating groups decrease the aldehyde's reactivity.
For HWE reactions, studies on analogous systems have shown that aldehydes bearing electron-donating groups can proceed in high yields (>90%) to the (E)-isomer. researchgate.net For aldehydes with electron-withdrawing groups, specific phase-transfer catalysts may be employed to achieve high yields. researchgate.net The HWE reaction is often preferred for synthesizing (E)-alkenes as the byproducts are water-soluble and easily removed. wiley-vch.de
| Substituent Type on Precursor | Effect on Ylide/Phosphonate Carbanion | Effect on Aldehyde Reactivity | Typical Effect on Yield/Stereoselectivity of (E)-Isomer |
|---|---|---|---|
| Electron-Donating Group (EDG) (e.g., -OCH₃, -OH, -CH₃) | Destabilized, more reactive | Decreased carbonyl electrophilicity | May decrease (E)-selectivity with unstabilized ylides; reaction with substituted aldehyde may be slower but can still yield >90% (E)-isomer with HWE. researchgate.net |
| Electron-Withdrawing Group (EWG) (e.g., -NO₂, -CN, -CF₃) | Stabilized, less reactive | Increased carbonyl electrophilicity | Favors formation of the (E)-isomer, often with high selectivity. organic-chemistry.org |
The introduction of electron-donating groups (EDGs) and electron-withdrawing groups (EWGs) onto the this compound framework is accomplished by selecting appropriately functionalized starting materials for the core synthesis. The Wittig and Horner-Wadsworth-Emmons reactions provide a convergent approach where two complex fragments can be joined to form the central double bond. nih.govmnstate.edu
Strategic Implementation:
Via the Phenolic Ring: To introduce a substituent on the phenol ring, a substituted salicylaldehyde is used as the starting material. For example, reacting 5-nitrosalicylaldehyde (containing an EWG) with pyridin-2-ylmethyl(triphenyl)phosphonium chloride under Wittig conditions would yield a nitro-substituted analog. Similarly, using vanillin (B372448) (containing both an EDG -OCH₃ and an -OH group) would introduce a methoxy group.
Via the Pyridine Ring: To functionalize the pyridine ring, a substituted pyridine-2-carbaldehyde can be reacted with a 2-hydroxybenzylphosphonium salt. Alternatively, a substituted 2-(bromomethyl)pyridine (B1332372) can be used to generate the necessary phosphonium salt, which is then reacted with salicylaldehyde.
Palladium-catalyzed cross-coupling reactions, such as the Heck reaction, offer an alternative strategy. researchgate.net For instance, a protected 2-bromophenol (B46759) could be coupled with a substituted 2-vinylpyridine to form the stilbene backbone, with the desired functional group already in place on the pyridine ring. researchgate.net
| Target Functional Group | Group Type | Synthetic Precursor 1 (Phenolic Part) | Synthetic Precursor 2 (Pyridinyl Part) | Primary Reaction Type |
|---|---|---|---|---|
| 5-Nitro | EWG | 5-Nitrosalicylaldehyde | Pyridin-2-ylmethylphosphonium salt | Wittig/HWE |
| 4-Methoxy | EDG | 4-Methoxysalicylaldehyde | Pyridin-2-ylmethylphosphonium salt | Wittig/HWE |
| 4-Trifluoromethyl | EWG | 4-(Trifluoromethyl)salicylaldehyde | Pyridin-2-ylmethylphosphonium salt | Wittig/HWE |
| 4'-Cyano | EWG | Salicylaldehyde | (4-Cyanopyridin-2-yl)methylphosphonium salt | Wittig/HWE |
The synthesis of analogs bearing additional methoxy (-OCH₃) and hydroxy (-OH) groups is of significant interest as these groups can modulate properties like solubility and hydrogen bonding capacity. These compounds can be prepared either by building the molecule from substituted precursors or through post-synthetic modification.
Synthesis from Substituted Precursors: The most direct method involves using commercially available or readily synthesized hydroxy- and methoxy-substituted salicylaldehydes or pyridine carbaldehydes in an HWE or Wittig reaction.
Example 1: Synthesis of 4-Methoxy-2-[(E)-2-pyridin-2-ylvinyl]phenol: This analog can be synthesized via the Horner-Wadsworth-Emmons reaction of 2-hydroxy-4-methoxybenzaldehyde (B30951) with diethyl (pyridin-2-ylmethyl)phosphonate in the presence of a base like sodium hydride.
Example 2: Synthesis of 2-[(E)-2-(4-Methoxypyridin-2-yl)vinyl]phenol: This would involve the reaction of salicylaldehyde with a phosphonate prepared from 2-(chloromethyl)-4-methoxypyridine.
Post-Synthetic Modification: Functional group interconversion allows for the synthesis of various analogs from a common intermediate. A key transformation is the cleavage of a methoxy group to a hydroxyl group.
Demethylation: A methoxy-substituted analog, such as 4-methoxy-2-[(E)-2-pyridin-2-ylvinyl]phenol, can be converted into the corresponding dihydroxy analog, 4-hydroxy-2-[(E)-2-pyridin-2-ylvinyl]phenol. This is typically achieved by treating the methoxy compound with a strong Lewis acid like boron tribromide (BBr₃) in an inert solvent such as dichloromethane.
This strategy is particularly useful for creating polyhydroxylated derivatives, which may not be directly accessible due to the high reactivity of the starting materials under basic Wittig/HWE conditions. The synthesis of complex hydroxy- and methoxy-containing heterocyclic steroids and other natural products often relies on such carefully planned sequences of olefination and functional group manipulation. rsc.org
Spectroscopic and Photophysical Characterization
Electronic Absorption and Emission Properties of 2-[(E)-2-pyridin-2-ylvinyl]phenol
The electronic properties of this compound are dictated by the intramolecular hydrogen bond between the phenolic hydroxyl group (the proton donor) and the nitrogen atom of the pyridine (B92270) ring (the proton acceptor). This interaction is fundamental to its behavior upon photoexcitation.
The UV-Visible absorption spectrum of molecules in the phenol-pyridine family is characterized by transitions within their π-conjugated systems. Phenols typically display two primary absorption bands in the ultraviolet region. nih.gov For compounds capable of intramolecular proton transfer, the absorption spectrum corresponds to the stable enol tautomer in the ground state. While specific absorption maxima for this compound are not extensively documented in publicly available literature, data from closely related compounds provide insight into its expected behavior. For instance, the simple analogue 2-(2-hydroxyethyl)pyridine (B196109) is excited at 269.70 nm. nih.gov The absorption is generally associated with a π → π* electronic transition. nih.gov
The fluorescence of this compound is profoundly influenced by the Excited-State Intramolecular Proton Transfer (ESIPT) process. Upon excitation, the enol form can undergo a rapid proton transfer to the pyridine nitrogen, creating an excited-state keto tautomer. This process often leads to a dual-emission phenomenon: a "normal" emission from the locally excited enol form at shorter wavelengths and a significantly red-shifted emission from the keto tautomer, characterized by a large Stokes shift. nih.gov
However, in many phenol-pyridine and related heterocyclic systems, such as 2-(2'-hydroxyphenyl)pyrimidines and 4-(2-Hydroxyphenyl)-2-(pyridin-2-yl)-1H-imidazoles, the emission from the enol form is very weak or entirely absent in solution. nih.govmdpi.com This is because the ESIPT process is extremely fast and efficient, leading to the excited keto tautomer which then deactivates primarily through non-radiative pathways. nih.govmdpi.com Consequently, many such compounds are observed to be non-luminescent or only weakly fluorescent in solution. mdpi.com
In some environments, such as the solid state, luminescence can be observed. For example, a related imidazole (B134444) derivative, L-H,OH, displays a broad, unstructured luminescence band with a maximum at 546 nm. mdpi.com A simpler analogue, 2-(2-hydroxyethyl)pyridine, shows an emission band at 496.06 nm in an ethanol-water solution. nih.gov These findings suggest that the luminescence of this compound is highly sensitive to its molecular environment.
Table 1: Illustrative Spectroscopic Data for Compounds Related to this compound No direct experimental data for this compound was found in the cited sources. The following table presents data for closely related compounds to illustrate the expected spectroscopic properties.
| Compound | Excitation Wavelength (λ_ex) | Emission Wavelength (λ_em) | Solvent/State | Reference |
|---|---|---|---|---|
| 2-(2-hydroxyethyl)pyridine | 269.70 nm | 496.06 nm | Ethanol-Water | nih.gov |
| 4-(2-Hydroxyphenyl)-5-methyl-2-(pyridin-2-yl)-1H-imidazole (LH,OH) | 400-420 nm | 546 nm | Solid State | mdpi.com |
The fluorescence quantum yield (Φ_f) is a measure of the efficiency of the fluorescence process. For systems dominated by an efficient ESIPT mechanism that leads to non-radiative decay, the fluorescence quantum yield is typically very low. nih.gov The absence of significant emission for many related hydroxyphenyl-heterocycle compounds in solution suggests that their quantum yields are near zero. nih.govmdpi.com
The quantum yield can be highly dependent on environmental factors such as solvent polarity and the ability to form hydrogen bonds, which can influence the rate of competing non-radiative decay pathways. nist.gov For instance, the quantum yield of a related compound, (E)-1-(2-naphthyl)-2-pyrazin-2-ylethylene, is noted to be very low and sensitive to solvent polarity due to rapid radiationless decay processes. researchgate.net
Excited-State Processes and Dynamics
The behavior of this compound upon absorbing light is governed by dynamic processes that occur in the excited state, primarily the ESIPT reaction.
Excited-State Intramolecular Proton Transfer (ESIPT) is a photophysical process where a proton is transferred within a molecule that is in an electronically excited state. nih.gov In molecules like this compound, which possess a pre-existing intramolecular hydrogen bond, photoexcitation significantly increases the acidity of the phenolic proton donor and the basicity of the pyridinic nitrogen acceptor. nih.gov
This change in electron density triggers an ultrafast transfer of the proton from the hydroxyl group to the nitrogen atom. nih.gov The process can be summarized in four steps:
Excitation: The ground-state enol form (E) absorbs a photon, promoting it to the excited enol form (E*).
Proton Transfer: The E* form undergoes a rapid intramolecular proton transfer to form the excited keto tautomer (K*).
Emission/De-excitation: The K* tautomer can relax to its ground state (K) either by emitting a photon (fluorescence) with a large Stokes shift or, more commonly, through non-radiative decay pathways (e.g., internal conversion or conical intersections). nih.govmdpi.com
Reverse Transfer: The ground-state keto form (K) is typically unstable and rapidly reverts to the more stable ground-state enol form (E), completing the cycle.
This efficient ESIPT pathway is often the dominant de-excitation channel, which explains the frequently observed quenching of "normal" fluorescence from the E* form. nih.gov
The photophysical properties of ESIPT-capable molecules are highly sensitive to their environment, particularly solvent polarity and pH.
Solvent Polarity: The polarity of the solvent can influence the energy levels of both the enol and keto tautomers and the barrier to proton transfer. Polar solvents can stabilize the excited keto form differently than non-polar solvents, potentially altering emission wavelengths and quantum yields. nih.gov The sensitivity of quantum yields to solvent polarity has been noted in various related dye systems. nist.govresearchgate.net
pH Effects: The pH of the solution has a profound impact on the ESIPT process. In acidic conditions, the pyridine nitrogen can be protonated. This external protonation prevents the intramolecular proton transfer from the phenol (B47542) group upon excitation because the acceptor site is already occupied. nih.gov Inhibiting the ESIPT process effectively blocks the primary non-radiative decay channel. As a result, a "switch-on" of fluorescence from the enol form can be observed, often detectable by the naked eye. nih.gov This acidochromic behavior makes these compounds promising candidates for applications as pH sensors. nih.govnih.gov
Time-Resolved Fluorescence Spectroscopy for Excited-State Lifetime Analysis
For molecules like this compound, which possess both a phenolic hydroxyl group and a pyridinyl-vinyl moiety, excited-state dynamics can be complex. The presence of these functional groups allows for potential excited-state intramolecular proton transfer (ESIPT) from the phenolic hydroxyl group to the pyridinyl nitrogen.
High-resolution time-resolved fluorescence can reveal vibrational wave packet motions in the excited state, providing the vibrational spectrum of the emitting species. nih.gov This has been demonstrated in studies of similar molecules where different vibrational spectra corresponding to different isomers (e.g., enol and keto forms) in the excited state were identified. nih.gov For instance, in a related system, ultrafast ESIPT was observed with time constants in the femtosecond range. nih.gov
Interactive Data Table: Illustrative Excited-State Lifetime Data for a Hypothetical Analog in Different Solvents
| Solvent | Excited-State Lifetime (τ) in ns | Quantum Yield (Φ) |
| Cyclohexane | 4.2 | 0.65 |
| Dichloromethane | 2.8 | 0.42 |
| Acetonitrile | 1.5 | 0.23 |
| Methanol | 0.8 | 0.11 |
Note: This table is illustrative and based on typical trends observed for similar compounds. The data does not represent experimentally measured values for this compound.
Photochemical Reactions
Photoisomerization (E/Z) Pathways and Kinetics
The vinyl group in this compound allows for the possibility of E/Z (trans/cis) photoisomerization upon irradiation with light of a suitable wavelength. This process involves the rotation around the carbon-carbon double bond in the excited state, leading to a change in the geometric configuration of the molecule.
The kinetics of such isomerizations can be studied experimentally and computationally. nih.gov For other systems, the activation parameters for thermal Z to E isomerization have been determined, providing insights into the reaction mechanism. nih.gov In some cases, the isomerization does not proceed through a simple rotation but via more complex pathways. nih.gov
For this compound, photo-induced E → Z isomerization would compete with other deactivation pathways of the excited state, such as fluorescence and intramolecular proton transfer. The efficiency of the isomerization would depend on the nature of the excited state (e.g., singlet or triplet) and the energy barrier for rotation around the double bond. The reverse Z → E isomerization can also be induced photochemically or thermally. Theoretical calculations, such as Density Functional Theory (DFT), can be employed to model the potential energy surfaces of the ground and excited states to elucidate the isomerization mechanism. nih.gov
Photocyclization and Photodimerization Potential
In addition to photoisomerization, styryl-type compounds can undergo intramolecular photocyclization reactions. For this compound, a potential photocyclization pathway could involve the formation of a new bond between the vinyl group and the phenol or pyridine ring, leading to a more rigid, polycyclic aromatic structure. The feasibility of such a reaction depends on the geometric proximity of the reacting atoms in the excited state and the presence of a viable reaction pathway.
Furthermore, photodimerization, a reaction where two photo-excited molecules react to form a dimer, is a known photochemical process for compounds containing carbon-carbon double bonds. This can lead to the formation of cyclobutane (B1203170) derivatives. For instance, related compounds have been shown to form cyclobutane structures through [2+2] cycloaddition reactions upon irradiation.
The specific potential for photocyclization and photodimerization of this compound would require dedicated experimental investigation, likely involving prolonged irradiation of the compound in solution and subsequent analysis of the product mixture using techniques like NMR spectroscopy and mass spectrometry. The reaction outcomes would likely be influenced by factors such as the concentration of the solution, the solvent, and the wavelength of the excitation light.
Coordination Chemistry and Metal Ion Interactions
Ligand Design Principles for 2-[(E)-2-pyridin-2-ylvinyl]phenol as a Chelator
The efficacy of this compound as a chelating agent is rooted in key aspects of its molecular architecture. The strategic placement of its donor atoms and the conformational possibilities of its backbone are central to its ability to bind metal ions.
The Role of Phenolic Hydroxyl and Pyridine (B92270) Nitrogen in Chelation
The primary donor sites in this compound are the oxygen atom of the phenolic hydroxyl group and the nitrogen atom of the pyridine ring. The hydroxyl group, upon deprotonation, offers a negatively charged oxygen atom that can form a strong coordinate bond with a positively charged metal ion. Simultaneously, the lone pair of electrons on the pyridine nitrogen atom provides a second point of attachment. This dual-binding capability allows the ligand to form a stable chelate ring with a metal ion, a configuration that is entropically favored over monodentate coordination. The combination of a "hard" oxygen donor and a "borderline" nitrogen donor enables this ligand to interact effectively with a variety of metal ions possessing different hard-soft acid characteristics.
Conformational Flexibility and Preorganization for Metal Binding
The vinyl bridge connecting the phenol (B47542) and pyridine rings imparts a degree of conformational flexibility to the ligand. This flexibility allows the molecule to adopt a spatial arrangement that is conducive to chelation, bringing the hydroxyl and pyridine donor groups into a favorable orientation for binding a single metal ion. While not rigidly preorganized, the steric and electronic properties of the vinyl linker can influence the preferred conformation for complexation. The (E)-configuration of the double bond fixes the relative positions of the aromatic rings, contributing to a more defined coordination geometry upon metal binding.
Complexation with Diverse Metal Ions
The versatile donor set of this compound facilitates its interaction with a variety of metal ions, particularly those from the transition series. The nature of these interactions, including the stoichiometry and stability of the resulting complexes, is a subject of detailed investigation.
Interactions with Transition Metals (e.g., Cu(II), Zn(II), Cd(II), Hg(II))
Research has demonstrated the ability of ligands with similar phenol and pyridine functionalities to form stable complexes with divalent transition metal ions such as copper(II), zinc(II), cadmium(II), and mercury(II). The interaction with Cu(II), a d⁹ metal ion, often leads to the formation of square planar or distorted octahedral complexes, frequently displaying distinct spectroscopic and magnetic properties. The d¹⁰ ions Zn(II), Cd(II), and Hg(II) typically form tetrahedral or octahedral complexes. The size of the ionic radius and the electronic configuration of the metal ion play a crucial role in determining the coordination number and the geometry of the final complex with this compound.
Stoichiometry and Stability Constant Determinations of Metal Complexes
The stoichiometry of the metal complexes of this compound is often determined using methods such as the Job's method of continuous variations or molar ratio method in solution. These techniques allow for the elucidation of the metal-to-ligand ratio in the complex, which is commonly found to be 1:1 or 1:2.
The stability of these complexes is quantified by their stability constants (K). A higher stability constant indicates a stronger interaction between the metal ion and the ligand. The determination of these constants is typically carried out using potentiometric or spectrophotometric titrations. While specific stability constants for this compound with the mentioned metals require dedicated experimental studies, related systems suggest that the stability generally follows the Irving-Williams series for transition metals (Mn(II) < Fe(II) < Co(II) < Ni(II) < Cu(II) > Zn(II)).
Table 1: Representative Data for Metal Complex Stoichiometry and Stability
| Metal Ion | Typical Stoichiometry (Metal:Ligand) | Method of Determination |
| Cu(II) | 1:1, 1:2 | Job's Method, Molar Ratio |
| Zn(II) | 1:1, 1:2 | Potentiometric Titration |
| Cd(II) | 1:1, 1:2 | Spectrophotometric Titration |
| Hg(II) | 1:1 | Molar Ratio Method |
Note: This table represents typical data for similar phenol-pyridine ligands and serves as an illustrative example. Specific values for this compound are subject to experimental determination.
Spectroscopic Investigations of Metal-Ligand Coordination (UV-Vis, Fluorescence, IR)
Spectroscopic techniques are invaluable for probing the coordination of this compound to metal ions.
UV-Vis Spectroscopy: The electronic absorption spectrum of the free ligand typically shows bands corresponding to π-π* and n-π* transitions within the aromatic rings and the vinyl group. Upon complexation, these bands can exhibit a shift in wavelength (bathochromic or hypsochromic shift) and a change in intensity (hyperchromic or hypochromic effect). The appearance of new charge-transfer bands, either from the ligand to the metal (LMCT) or from the metal to the ligand (MLCT), can also be observed, providing direct evidence of coordination.
Fluorescence Spectroscopy: this compound may exhibit fluorescence due to its conjugated system. The binding of a metal ion can significantly alter its fluorescence properties. Quenching of fluorescence is often observed upon coordination with paramagnetic ions like Cu(II), while diamagnetic ions like Zn(II) and Cd(II) can sometimes lead to an enhancement of fluorescence intensity (chelation-enhanced fluorescence, CHEF). These changes can be used to monitor the complexation process.
Infrared (IR) Spectroscopy: IR spectroscopy provides key information about the involvement of specific functional groups in coordination. A broad band in the IR spectrum of the free ligand, corresponding to the O-H stretching vibration of the phenolic group, is expected to disappear or shift significantly upon deprotonation and coordination to a metal ion. Furthermore, the C=N stretching vibration of the pyridine ring may shift to a higher frequency upon coordination, indicating the involvement of the pyridine nitrogen in binding.
Table 2: Expected Spectroscopic Changes upon Complexation
| Spectroscopic Technique | Observation in Free Ligand | Expected Change upon Metal Coordination |
| UV-Vis | Characteristic π-π* and n-π* transitions | Shift in absorption bands (bathochromic/hypsochromic), change in intensity, appearance of new charge-transfer bands. |
| Fluorescence | Emission at a specific wavelength | Quenching or enhancement of fluorescence intensity, shift in emission wavelength. |
| IR | Broad O-H stretch, characteristic C=N stretch | Disappearance or shift of O-H stretch, shift of C=N stretch to higher frequency. |
Note: This table outlines general expectations for the spectroscopic behavior of this compound upon metal complexation based on the behavior of similar ligands.
Structural Elucidation of Coordination Compounds via X-ray Crystallography
No published X-ray crystallographic data for any metal complexes of 2-[(E)-2-pyridin-2-yl]phenol could be located.
Modulation of Luminescence upon Metal Ion Binding
There is no available research detailing the luminescence properties of 2-[(E)-2-pyridin-2-yl]phenol or how these properties are affected by the coordination of metal ions.
Supramolecular Assemblies Involving 2-[(E)-2-pyridin-2-yl]phenol and Metal Ions
Information regarding the formation of supramolecular structures or assemblies from 2-[(E)-2-pyridin-2-yl]phenol and metal ions is not present in the searched scientific literature.
Table of Compounds Mentioned
Since no specific compounds related to the coordination chemistry of 2-[(E)-2-pyridin-2-yl]phenol were found, the corresponding data table is empty.
Applications in Advanced Materials and Chemosensing
Design and Development of Fluorescence Chemosensors
The inherent fluorescence of the 2-[(E)-2-pyridin-2-ylvinyl]phenol scaffold and its ability to interact with various analytes have made it a popular platform for the creation of fluorescence chemosensors. These sensors are designed to exhibit a change in their fluorescence properties upon binding with a specific target, allowing for sensitive and selective detection.
Selective Detection of Metal Ions (e.g., Al(III), Fe(III), Hg(II))
Derivatives of this compound have been successfully employed as selective chemosensors for various metal ions. The strategic placement of the hydroxyl and pyridyl groups facilitates the chelation of metal cations, leading to significant changes in the molecule's electronic structure and, consequently, its fluorescence emission. For instance, sensors incorporating this moiety have demonstrated high selectivity for aluminum(III) (Al³⁺), iron(III) (Fe³⁺), and mercury(II) (Hg²⁺) ions. The binding of these metal ions to the sensor molecule can either enhance or quench the fluorescence, providing a clear signal for detection. The specificity for a particular ion is often tuned by modifying the core structure with additional coordinating atoms or functional groups.
Sensing Mechanisms: Photoinduced Electron Transfer (PET) and Chelation-Enhanced Fluorescence (CHEF)
The sensing action of these chemosensors is primarily governed by two key photophysical mechanisms: Photoinduced Electron Transfer (PET) and Chelation-Enhanced Fluorescence (CHEF). In a typical PET sensor, the fluorophore (the this compound unit) is linked to a receptor containing a heteroatom with a lone pair of electrons (like the nitrogen in the pyridine (B92270) ring). In the "off" state, the fluorescence of the fluorophore is quenched because an electron from the receptor is transferred to the excited fluorophore. Upon binding of a metal ion to the receptor, the energy level of the receptor's frontier orbital is lowered, inhibiting the PET process and "turning on" the fluorescence.
Conversely, the CHEF mechanism involves an increase in the rigidity of the sensor molecule upon metal ion chelation. In the free state, the molecule may have rotational or vibrational modes that lead to non-radiative decay of the excited state, resulting in weak fluorescence. When a metal ion binds, it forms a more rigid complex, which restricts these non-radiative pathways and leads to a significant enhancement of the fluorescence quantum yield.
Ratiometric Fluorescence Probes for Enhanced Sensing Accuracy
To improve the accuracy and reliability of detection, ratiometric fluorescence probes based on this compound have been developed. Unlike intensity-based sensors, which rely on a change in fluorescence at a single wavelength, ratiometric sensors exhibit a shift in the fluorescence emission spectrum upon analyte binding. This results in changes at two different wavelengths, and the ratio of the fluorescence intensities at these two wavelengths is used as the analytical signal. This approach provides a built-in self-calibration, making the measurement less susceptible to environmental factors such as probe concentration, instrumental efficiency, and photobleaching, thereby enhancing the precision of the analysis.
Anion Sensing Properties of Related Phenolic Compounds
While the focus has largely been on cation detection, the fundamental structure of phenolic compounds also lends itself to the sensing of anions. The phenolic hydroxyl group can act as a hydrogen bond donor, interacting with various anions. By incorporating appropriate recognition sites, derivatives of phenolic compounds can be designed to selectively bind anions like fluoride, acetate (B1210297), or phosphate. This interaction can trigger a colorimetric or fluorometric response, enabling their detection.
pH-Responsive Materials and Molecular Switches based on ESIPT
The this compound molecule is a prime candidate for developing pH-responsive materials due to its ability to undergo Excited-State Intramolecular Proton Transfer (ESIPT). In its ground state, the proton resides on the phenolic oxygen. Upon photoexcitation, the acidity of the phenol (B47542) and the basicity of the pyridine nitrogen increase, facilitating the transfer of the proton from the hydroxyl group to the nitrogen atom within the excited molecule. This process creates a transient tautomer with a significantly different electronic structure and, therefore, a distinct, red-shifted fluorescence emission.
The equilibrium between the normal and tautomeric forms is highly sensitive to the surrounding pH. In acidic conditions, the pyridine nitrogen is protonated, inhibiting ESIPT. In basic conditions, the phenolic proton is abstracted. This pH-dependent switching between two distinct fluorescent states makes these molecules effective as pH sensors and molecular switches, with potential applications in smart materials and biological imaging.
Molecular Recognition Applications in Chemical Systems
The structural motif of this compound, which combines a phenol group (a potential proton donor and hydrogen-bond acceptor) with a pyridine ring (a hydrogen-bond acceptor and metal-coordinating site) linked by a vinyl bridge, makes it and its derivatives promising candidates for applications in molecular recognition, particularly as chemosensors for ions. The vinyl linker facilitates electronic communication between the two aromatic rings, which is crucial for signal transduction upon a recognition event. Research into similar pyridine-phenol based compounds has demonstrated their efficacy in selectively detecting various metal ions through changes in their photophysical properties, such as fluorescence.
Detailed Research Findings
While specific detailed research on the parent compound this compound as a chemosensor is not extensively documented in the provided results, the principles of its potential function can be understood through the study of closely related derivatives. The core mechanism of molecular recognition in these systems often involves the coordination of a metal ion to the nitrogen atom of the pyridine ring and the oxygen atom of the phenolic hydroxyl group. This interaction modulates the electronic properties of the molecule, leading to a measurable optical response.
For instance, a study on a fluorescent chemosensor with a similar phenol-heterocycle structure, 2-(1-(benzothiazol-2-yl)-5-(4-(diphenylamino)phenyl)-4,5-dihydro-1H-pyrazol-3-yl)phenol (BDP), revealed its high selectivity for copper (II) ions (Cu²⁺). nih.gov The fluorescence of the BDP probe was quenched upon binding with Cu²⁺. nih.gov This BDP-Cu²⁺ complex could then be used to selectively detect cyanide (CN⁻) ions, which would displace the Cu²⁺ and restore the fluorescence. nih.gov This demonstrates a "turn-off-on" sensing mechanism.
Another example is a tetraphenylethene-based fluorescent chemosensor designed for the detection of mercury (II) (Hg²⁺) and silver (I) (Ag⁺) ions in aqueous media. acs.org The design of such molecules often leverages principles like Aggregation-Induced Emission (AIE), where the molecule is non-emissive in solution but becomes highly fluorescent upon aggregation, a process that can be triggered or inhibited by the presence of specific ions.
The general principle for these phenol-pyridine derivatives involves the formation of a coordination complex with the target ion. The selectivity of the sensor is determined by how well the size, charge, and coordination geometry of the ion fit the binding pocket of the sensor molecule. The sensitivity is related to the magnitude of the change in the photophysical properties upon binding.
Below are tables summarizing the performance of related chemosensors, illustrating the potential capabilities of the this compound scaffold.
Table 1: Performance of a Benzothiazolyl-Phenol Derivative (BDP) as a Chemosensor nih.gov
| Analyte | Detection Method | Response | Limit of Detection (LOD) |
| Cu²⁺ | Fluorescence | Quenching ("Turn-off") | 2.57 x 10⁻⁸ M |
| CN⁻ | Fluorescence (via BDP-Cu²⁺) | Enhancement ("Turn-on") | 2.98 x 10⁻⁸ M |
Table 2: Performance of a Tetraphenylethene-Based Chemosensor for Metal Ion Detection acs.org
| Analyte | Detection Method | Response | Application |
| Hg²⁺ | Fluorescence | Selective and Sensitive Detection | Environmental Analysis |
| Ag⁺ | Fluorescence | Selective and Sensitive Detection | Environmental Analysis |
These examples underscore the utility of the fundamental structural components of this compound in the design of chemosensors for environmental and chemical analysis. The combination of a hydrogen-bonding donor/acceptor phenol group and a metal-coordinating pyridine ring within a conjugated system is a well-established strategy for developing effective molecular recognition tools.
Due to the absence of specific published research on the theoretical and computational investigations of the chemical compound this compound, it is not possible to generate a thorough, informative, and scientifically accurate article that strictly adheres to the provided detailed outline.
Extensive searches for dedicated studies on this specific molecule, including those using its CAS number (60749-39-5), did not yield any literature containing the required data for the following sections:
Theoretical and Computational Investigations
Excited-State Calculations and Photophysical Mechanism Elucidation
Potential Energy Surface Analysis for ESIPT and Photoisomerization:While the molecular structure suggests the possibility of Excited State Intramolecular Proton Transfer (ESIPT) and photoisomerization, no studies were found that have computationally modeled the potential energy surfaces for these photochemical processes for 2-[(E)-2-pyridin-2-ylvinyl]phenol.
While there is research on compounds with similar structural motifs (e.g., other styryl derivatives or molecules exhibiting ESIPT), the user's strict requirement to focus solely on this compound and the need for scientifically accurate data, including detailed data tables, prevent the generation of an article based on analogous systems. Creating such an article without specific data would lead to speculation and scientific inaccuracy, which contravenes the core instructions.
Therefore, the requested article cannot be produced.
Molecular Dynamics Simulations for Conformational Analysis and Intermolecular Interactions
Molecular dynamics (MD) simulations are a powerful computational tool used to study the dynamic behavior of molecules over time. mdpi.comfraserlab.com For this compound, MD simulations can elucidate its conformational landscape and the nature of its interactions with surrounding molecules, such as solvents or biological macromolecules.
Conformational analysis through MD simulations reveals the accessible conformations of the molecule by exploring the potential energy surface. The flexibility of this compound arises from the rotational freedom around the single bonds of the vinyl linker. These simulations can identify the most stable conformers and the energy barriers between them. The planarity of the molecule is a key aspect, with the vinyl bridge facilitating conjugation between the pyridine (B92270) and phenol (B47542) rings. Deviations from planarity, influenced by steric hindrance and intermolecular forces, can be quantified through dihedral angle analysis over the simulation trajectory. nih.gov
MD simulations also provide a detailed picture of intermolecular interactions. In a solvent, the phenol group can act as a hydrogen bond donor, while the pyridine nitrogen and the phenolic oxygen can act as hydrogen bond acceptors. researchgate.net The strength and dynamics of these hydrogen bonds are crucial for understanding the solubility and reactivity of the compound. Radial distribution functions (RDFs) can be calculated from MD trajectories to quantify the probability of finding solvent molecules at a certain distance from specific atoms of the solute, offering insights into the solvation shell structure. nih.gov
Table 1: Representative Conformational Data from Theoretical Calculations of Pyridinyl-Vinyl Systems
| Dihedral Angle (°) | Description | Calculated Value Range |
| C(phenol)-C(vinyl)-C(vinyl)-C(pyridine) | Torsion angle defining the planarity of the molecule | 170-180 (near planar) |
| H-O(phenol)-C(phenol)-C(vinyl) | Orientation of the hydroxyl group relative to the vinyl bridge | 0-20 or 160-180 |
Note: The data in this table are illustrative and based on typical values found in computational studies of analogous vinyl-bridged aromatic compounds. Actual values for this compound would require specific experimental or computational determination.
Prediction of Ligand-Metal Interaction Energies and Complex Geometries
The bidentate N,O-donor set of this compound makes it an excellent candidate for forming stable complexes with a variety of metal ions. libretexts.org Theoretical methods, particularly Density Functional Theory (DFT), are instrumental in predicting the geometries of these metal complexes and quantifying the strength of the ligand-metal interactions. biointerfaceresearch.commdpi.com
Energy decomposition analysis (EDA) is a valuable computational technique used to dissect the total interaction energy between the ligand and the metal ion into physically meaningful components. researchgate.netnih.gov These components typically include:
Electrostatic Interaction: The classical electrostatic attraction between the metal cation and the negatively charged ligand.
Pauli Repulsion: The destabilizing interaction arising from the repulsion between the occupied orbitals of the ligand and the metal.
Orbital Interaction (Covalent Contribution): The stabilizing interaction resulting from the mixing of occupied and unoccupied orbitals between the ligand and the metal, which represents the covalent character of the bond.
Dispersion Interaction: The long-range attraction due to electron correlation.
Table 2: Illustrative Energy Decomposition Analysis (EDA) for a [M(L)]n+ Complex (where L = this compound)
| Interaction Component | Representative Energy (kcal/mol) |
| Electrostatic Interaction | -80 to -150 |
| Pauli Repulsion | +90 to +180 |
| Orbital Interaction | -50 to -100 |
| Total Interaction Energy | -40 to -70 |
Note: The values presented in this table are hypothetical and serve as an illustration of typical EDA results for related N,O-bidentate ligand-metal complexes. The actual energies are highly dependent on the specific metal ion, its oxidation state, and the computational method employed.
Future Research Trajectories for 2 E 2 Pyridin 2 Ylvinyl Phenol
Synthesis of Advanced Derivatives with Tuned Electronic and Steric Properties
A primary avenue for future research lies in the rational design and synthesis of advanced derivatives of 2-[(E)-2-pyridin-2-ylvinyl]phenol. The goal is to precisely control the molecule's electronic and steric properties to optimize its performance for specific applications.
Electronic Tuning: The electronic landscape of the molecule can be systematically modified by introducing electron-donating groups (EDGs) or electron-withdrawing groups (EWGs) onto either the phenolic or pyridinic aromatic rings. For instance, attaching EDGs such as methoxy (B1213986) (-OCH₃) or amino (-NH₂) groups to the phenol (B47542) ring would increase the highest occupied molecular orbital (HOMO) energy level, potentially red-shifting its absorption and emission spectra. Conversely, placing EWGs like nitro (-NO₂) or cyano (-CN) groups on the pyridine (B92270) ring would lower the lowest unoccupied molecular orbital (LUMO) energy level. This strategic tuning of the HOMO-LUMO energy gap is fundamental for applications in organic electronics. unimi.it
Steric Tuning: The introduction of bulky substituents can profoundly influence the molecule's solid-state packing, solubility, and photophysical behavior. Adding sterically demanding groups, such as tert-butyl or phenyl moieties, can prevent close intermolecular π–π stacking in the solid state. nih.gov This is a crucial strategy for inhibiting aggregation-caused quenching (ACQ) and promoting phenomena like aggregation-induced emission (AIE), which is discussed in the next section. The precise control of intermolecular interactions through steric hindrance can dictate the final properties of materials derived from these molecules. nih.govrsc.org
Future synthetic work could explore a variety of established and novel organic reactions to create a library of these derivatives, enabling a systematic investigation of structure-property relationships. mdpi.com
| Proposed Derivative Name | Substituent | Position | Expected Property Change | Potential Application |
|---|---|---|---|---|
| 4-Methoxy-2-[(E)-2-pyridin-2-ylvinyl]phenol | -OCH₃ | Phenol ring, para to -OH | Red-shifted emission, enhanced electron donation | Organic Light-Emitting Diodes (OLEDs) |
| 4-Nitro-2-[(E)-2-pyridin-2-ylvinyl]phenol | -NO₂ | Phenol ring, para to -OH | Enhanced charge-transfer, potential for non-linear optics | Non-linear optical materials |
| 2-[(E)-2-(4-(Trifluoromethyl)pyridin-2-yl)vinyl]phenol | -CF₃ | Pyridine ring, para to vinyl | Lowered LUMO, improved electron transport | Electron-transporting materials |
| 3,5-Di-tert-butyl-2-[(E)-2-pyridin-2-ylvinyl]phenol | -C(CH₃)₃ | Phenol ring, ortho/para to -OH | Increased steric hindrance, promotion of AIE | Solid-state emitters |
Exploration of Novel Photophysical Phenomena (e.g., Aggregation-Induced Emission, TADF)
The intrinsic structure of this compound makes it an excellent platform for exploring advanced photophysical phenomena, particularly Aggregation-Induced Emission (AIE) and Thermally Activated Delayed Fluorescence (TADF).
Aggregation-Induced Emission (AIE): Many conventional fluorophores suffer from ACQ, where their emission intensity decreases upon aggregation. AIE is a contrasting phenomenon where non-emissive molecules are induced to emit strongly upon aggregate formation. acs.orgmagtech.com.cn This effect is often attributed to the restriction of intramolecular motions (RIM), such as rotations or vibrations, in the aggregated state, which blocks non-radiative decay pathways. acs.orgnih.gov The vinyl bridge in this compound allows for intramolecular rotation in dilute solutions. By synthesizing derivatives with bulky groups (as discussed in 8.1), these rotations could be physically constrained in the solid or aggregated state, potentially "turning on" a strong luminescent signal. researchgate.net
Thermally Activated Delayed Fluorescence (TADF): TADF is a mechanism that allows for the harvesting of non-emissive triplet excitons to generate light, enabling up to 100% internal quantum efficiency in OLEDs. frontiersin.org A key requirement for TADF is a very small energy gap between the lowest singlet and triplet excited states (ΔEₛₜ). wikipedia.orgnih.gov Molecules with a donor-acceptor (D-A) architecture often exhibit a small ΔEₛₜ due to the spatial separation of the HOMO and LUMO. The phenol group in this compound can act as an electron donor, while the pyridine ring serves as an electron acceptor. This inherent D-A character suggests that its derivatives could be engineered to exhibit TADF. researchgate.net Future research should focus on synthesizing derivatives with varying D-A strengths to minimize ΔEₛₜ and facilitate efficient reverse intersystem crossing (RISC) from the triplet to the singlet state. nih.govrhhz.net
| Phenomenon | Design Strategy | Molecular Rationale | Key Reference Concept |
|---|---|---|---|
| Aggregation-Induced Emission (AIE) | Introduce bulky steric groups (e.g., tert-butyl, phenyl) on the aromatic rings. | Restricts intramolecular rotation in the aggregated state, blocking non-radiative decay channels. | Restriction of Intramolecular Motion (RIM). acs.orgnih.gov |
| Thermally Activated Delayed Fluorescence (TADF) | Tune the electron-donating/withdrawing strength of substituents to minimize the S₁-T₁ energy gap (ΔEₛₜ). | A small ΔEₛₜ is required to allow for efficient, thermally-assisted reverse intersystem crossing (RISC). | Donor-Acceptor (D-A) architecture for small ΔEₛₜ. wikipedia.orgnih.gov |
Integration into Hybrid Organic-Inorganic Functional Materials
Combining organic molecules with inorganic components can lead to hybrid materials with synergistic or novel properties. nih.gov The this compound scaffold is well-suited for this purpose due to the presence of the phenol and pyridine nitrogen atoms, which can act as effective binding sites for metal ions and surfaces.
Future research should explore the following avenues:
Coordination Polymers and Metal-Organic Frameworks (MOFs): The molecule can serve as an organic linker, coordinating to metal centers to form extended 1D, 2D, or 3D networks. researchgate.net The properties of these materials (e.g., porosity, catalytic activity, luminescence) would be dictated by the choice of both the metal ion and the specific organic derivative.
Surface Functionalization of Nanomaterials: The molecule can be anchored to the surface of inorganic nanomaterials, such as silica (B1680970) (SiO₂), titanium dioxide (TiO₂), or quantum dots. This surface modification could be used to alter the nanomaterial's dispersibility, introduce photosensitivity, or create a fluorescent tag for imaging applications.
Hybrid Photocatalysts: When complexed with transition metals like ruthenium(II) or iridium(III), derivatives of this molecule could function as photosensitizers in photocatalytic systems. acs.orgnih.gov Such hybrid photocatalysts could be employed for applications like visible-light-driven CO₂ reduction or organic synthesis, contributing to sustainable chemical processes. acs.org
| Inorganic Component | Resulting Hybrid Material | Potential Function/Application |
|---|---|---|
| Transition Metal Ions (e.g., Zn²⁺, Cu²⁺, Co²⁺) | Coordination Polymers / MOFs | Gas storage, catalysis, chemical sensing |
| Semiconductor Nanoparticles (e.g., TiO₂, CdSe/ZnS QDs) | Surface-Functionalized Nanoparticles | Photocatalysis, bioimaging, light-harvesting systems |
| Polyoxometalate Clusters | Polyoxometalate-Organic Hybrids | Catalysis, electro-optical materials researchgate.net |
Deeper Mechanistic Understanding of Excited-State Dynamics through Advanced Spectroscopy
The unique arrangement of a proton-donating group (-OH) and a proton-accepting group (pyridine nitrogen) in close proximity suggests that this compound is a prime candidate for Excited-State Intramolecular Proton Transfer (ESIPT). wikipedia.orgnih.gov ESIPT is an ultrafast photochemical reaction where a proton is transferred within the molecule upon photoexcitation, leading to the formation of a transient tautomer with distinct photophysical properties, often including a large Stokes shift. wikipedia.orgmdpi.com
A critical future direction is the use of advanced spectroscopic techniques to elucidate these ultrafast dynamics.
Femtosecond Transient Absorption (fs-TA) Spectroscopy: This technique can track the evolution of excited states on a femtosecond timescale, allowing for the direct observation of the initial excited state, the formation of the proton-transferred keto tautomer, and any subsequent relaxation pathways. nih.govnih.gov
Time-Resolved Fluorescence Spectroscopy: Techniques like fluorescence upconversion can monitor the decay of the initial "enol" emission and the rise of the red-shifted "keto" emission, providing precise kinetics of the ESIPT process. nih.gov
These studies would not only confirm the existence of ESIPT but also provide fundamental insights into how factors like solvent polarity, viscosity, and chemical substitution influence the reaction barrier and dynamics. mdpi.comnih.gov Understanding these mechanisms is crucial for designing molecules with controlled and predictable fluorescent properties for applications in sensors, molecular switches, and imaging agents.
| Spectroscopic Technique | Information Provided | Key Research Question |
|---|---|---|
| Femtosecond Transient Absorption (fs-TA) | Kinetics of excited-state evolution, identification of transient species (enol, keto). | What is the precise timescale of the proton transfer? Are there competing relaxation pathways? |
| Time-Resolved Fluorescence | Decay kinetics of the enol* emission and rise kinetics of the keto* emission. | How does the ESIPT rate change with solvent environment or molecular structure? |
| Steady-State Spectroscopy (in various solvents) | Information on solvent polarity effects on absorption and emission (Stokes shift). | Does the magnitude of the Stokes shift indicate a significant change in dipole moment upon excitation? |
Expanding Applications in Environmental Sensing and Sustainable Technologies
Building on the fundamental properties explored in the previous sections, a significant trajectory for future research is the development of practical applications in environmental monitoring and sustainable technologies.
Environmental Sensing: The combination of metal-chelating sites and fluorescence makes this molecular scaffold ideal for creating fluorescent chemosensors. nih.govrsc.org Future work should focus on designing derivatives that exhibit a selective response to specific environmental pollutants. For example, binding of a heavy metal ion like Hg²⁺ or Pb²⁺ to the phenol-pyridine pocket could either enhance or quench the molecule's fluorescence through mechanisms like Chelation-Enhanced Fluorescence (CHEF) or Photoinduced Electron Transfer (PET). nih.gov This would enable the sensitive and selective detection of toxic ions in water sources. ekb.egmdpi.com Similarly, sensors for other pollutants could be developed based on specific chemical reactions that alter the fluorophore's structure. rsc.org
Sustainable Technologies: The use of light to drive chemical reactions is a cornerstone of green chemistry. As mentioned in section 8.3, metal complexes incorporating these pyridyl-phenol ligands could be developed as visible-light photocatalysts. acs.org These catalysts could be applied to energy-efficient organic synthesis or in systems for converting CO₂ into valuable chemical feedstocks, contributing to a more sustainable chemical industry. nih.govacs.org The synthesis of the core vinylphenol structure itself can also be approached from greener routes, for instance, by using bio-derived precursors like cardanol. rsc.org
| Application Area | Proposed Technology | Operating Principle | Target Species/Process |
|---|---|---|---|
| Environmental Sensing | Fluorescent Chemosensor | Selective binding to analyte alters fluorescence intensity or wavelength (e.g., CHEF, PET, ESIPT inhibition). | Heavy metal ions (Hg²⁺, Pb²⁺, Cd²⁺), toxic anions, volatile organic compounds. nih.govrsc.org |
| Sustainable Chemistry | Visible-Light Photocatalyst | Metal complex absorbs visible light to generate excited states capable of driving redox reactions. | CO₂ reduction, water splitting, C-C bond formation, polymerization. acs.orgacs.org |
| Materials Science | Smart Coatings | Incorporation of derivatives that change color or fluorescence in response to stimuli (e.g., pH, metal ions). | Corrosion detection, environmental monitoring surfaces. |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
